molecular formula C8H7F3O3 B2435310 2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid CAS No. 2090983-17-6

2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid

Cat. No. B2435310
CAS RN: 2090983-17-6
M. Wt: 208.136
InChI Key: SNWPUSQFIVOTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid” is a chemical compound with the molecular formula C8H7F3O3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid” consists of a furan ring substituted with an ethyl group at the 2-position and a trifluoromethyl group at the 4-position . The 3-position of the furan ring is attached to a carboxylic acid group .


Physical And Chemical Properties Analysis

“2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid” is a solid compound . It has a molecular weight of 208.13 . The specific physical and chemical properties such as melting point, boiling point, and solubility are not well documented in the literature.

Scientific Research Applications

Medicinal Chemistry and Drug Design

The trifluoromethyl group (-CF₃) is a powerful pharmacophore in drug development. Researchers have explored derivatives of this compound for their potential as antiviral, antibacterial, or antitumor agents. The presence of the trifluoromethyl group can enhance drug potency by altering physicochemical properties, such as lipophilicity and metabolic stability .

Enzyme Inhibition Studies

A molecule containing a -CF₃ group attached to a tertiary stereogenic center in a heteroaliphatic ring has shown improved drug potency in reverse transcriptase enzyme inhibition. This enhancement results from a key hydrogen bonding interaction with the protein, which lowers the pKa of the cyclic carbamate .

Organic Synthesis and Catalysis

Researchers have used 2-(Trifluoromethyl)furan-3-carboxylic acid as a building block in synthetic chemistry. For instance, it participates in transformations involving acetylenedicarboxylates and α-halocarbonyl compounds, leading to the synthesis of furan-2,3,4-tricarboxylates .

properties

IUPAC Name

2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3/c1-2-5-6(7(12)13)4(3-14-5)8(9,10)11/h3H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWPUSQFIVOTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CO1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid

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